molecular formula C14H15NO4S2 B5331130 N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide

Cat. No.: B5331130
M. Wt: 325.4 g/mol
InChI Key: YCRJTAGFJYCVHW-UHFFFAOYSA-N
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Description

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide is an organic compound with a complex structure that includes both sulfonamide and sulfone functional groups

Properties

IUPAC Name

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-15(12-7-4-3-5-8-12)21(18,19)14-10-6-9-13(11-14)20(2,16)17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRJTAGFJYCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide typically involves the reaction of N-methyl-N-phenylbenzenesulfonamide with a methylsulfonylating agent. One common method involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

Scientific Research Applications

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound’s sulfone group also contributes to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide is unique due to the presence of both sulfonamide and sulfone groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

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